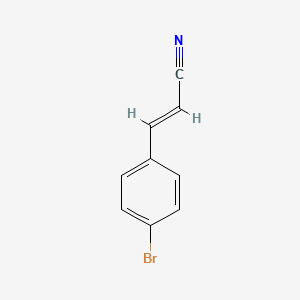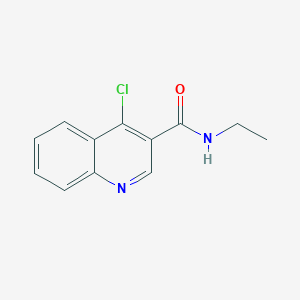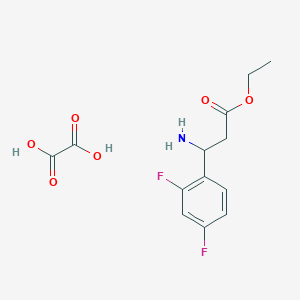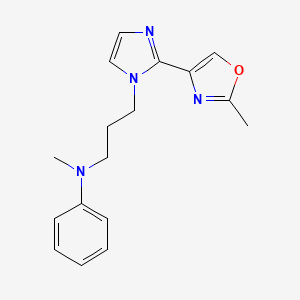![molecular formula C14H23NO4 B13030959 2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B13030959.png)
2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[222]octane-2,5-dicarboxylate is a complex organic compound featuring a bicyclic structure with tert-butyl and methyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted esters.
Wissenschaftliche Forschungsanwendungen
2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl ester groups can influence the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance its interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-ethoxycarbonylimidazole-4-carboxylate
- tert-Butyl (3S)-5-methyl-3-[[(4R,5S)-4-methyl-2-oxo-5-phenyl-1,3-oxazolidin-3-yl]carbonyl]hexanoate
Uniqueness
2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate is unique due to its bicyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions .
Eigenschaften
Molekularformel |
C14H23NO4 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-10(15)7-11(9)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10-,11?/m0/s1 |
InChI-Schlüssel |
VZWFSVHTRCLQMR-QRHSGQBVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CC2C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo-](/img/structure/B13030876.png)
![3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13030877.png)


![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13030897.png)
![tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate](/img/structure/B13030899.png)



![2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)
![(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13030925.png)



